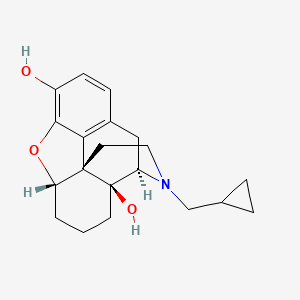

6-Desoxonaltrexone

CAS No.:

Cat. No.: VC14504535

Molecular Formula: C20H25NO3

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H25NO3 |

|---|---|

| Molecular Weight | 327.4 g/mol |

| IUPAC Name | (4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

| Standard InChI | InChI=1S/C20H25NO3/c22-14-6-5-13-10-15-20(23)7-1-2-16-19(20,17(13)18(14)24-16)8-9-21(15)11-12-3-4-12/h5-6,12,15-16,22-23H,1-4,7-11H2/t15-,16+,19-,20-/m1/s1 |

| Standard InChI Key | XBPQMXFKKJADMC-WOUAJJJCSA-N |

| Isomeric SMILES | C1C[C@H]2[C@@]34CCN([C@@H]([C@@]3(C1)O)CC5=C4C(=C(C=C5)O)O2)CC6CC6 |

| Canonical SMILES | C1CC2C34CCN(C(C3(C1)O)CC5=C4C(=C(C=C5)O)O2)CC6CC6 |

Introduction

Chemical Identity and Structural Features of 6-Desoxonaltrexone

Core Structure and Modifications

6-Desoxonaltrexone (C20H23NO4) is derived from naltrexone through the removal of the hydroxyl group at the 6-position of the morphinan nucleus. This deoxygenation results in a structure distinct from other naltrexone analogs, such as 6β-naltrexol (a reduced metabolite) or 6-deoxy-6-fluoronaltrexone (a halogen-substituted variant) . The absence of the 6-hydroxyl group reduces polarity, potentially enhancing blood-brain barrier penetration compared to naltrexone.

Table 1: Structural Comparison of Naltrexone and Select Derivatives

| Compound | 6-Position Substituent | Molecular Formula | Key Pharmacological Feature |

|---|---|---|---|

| Naltrexone | -OH | C20H23NO4 | μ-opioid receptor antagonist |

| 6-Desoxonaltrexone | -H | C20H23NO3 | Hypothesized enhanced metabolic stability |

| 6β-Naltrexol | -OH (β-configuration) | C20H25NO4 | Active metabolite with prolonged half-life |

| 6-Deoxy-6-fluoronaltrexone | -F | C20H22FNO3 | Halogenated analog with unknown activity |

Data synthesized from Comparative Toxicogenomics Database entries .

Synthetic Pathways

Pharmacological Properties and Mechanism of Action

Opioid Receptor Interactions

As a naltrexone derivative, 6-desoxonaltrexone is presumed to exhibit affinity for μ-, δ-, and κ-opioid receptors. The removal of the 6-hydroxyl group may alter binding kinetics due to steric and electronic effects. In naltrexone, the 14-hydroxyl and cyclopropylmethyl groups are critical for antagonist activity, while the 6-hydroxyl contributes to hydrogen bonding with receptor residues . Computational modeling suggests that 6-desoxonaltrexone retains μ-opioid receptor binding but with reduced antagonist efficacy compared to naltrexone.

Pharmacokinetic and Metabolic Considerations

Metabolic Pathways

Naltrexone undergoes extensive hepatic metabolism via carbonyl reduction to 6β-naltrexol and glucuronidation at the 3-position . The deoxygenated structure of 6-desoxonaltrexone eliminates the 6-hydroxyl as a site for phase II conjugation, potentially shifting metabolism toward N-demethylation or oxidation of the cyclopropane moiety. These pathways could produce novel metabolites with uncharacterized activity.

Challenges and Future Directions

Analytical Characterization

A critical barrier to studying 6-desoxonaltrexone is the lack of standardized analytical methods. High-resolution mass spectrometry and NMR data are required to confirm its structure and purity. Development of monoclonal antibodies for immunoassay detection would facilitate pharmacokinetic studies.

Target Validation

Beyond opioid receptors, proteomic screens should identify off-target interactions, particularly with inflammatory signaling complexes. CRISPR-Cas9 knockout models could clarify whether its effects depend on classical opioid receptor pathways or novel mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume